3,4-Dimethylcyclohexyl chloroformate
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Overview
Description
3,4-Dimethylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of a chloroformate group (-OCOCl). These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 3,4-Dimethylcyclohexyl chloroformate can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylcyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate group . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
3,4-Dimethylcyclohexyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dimethylcyclohexanol and carbon dioxide.
Reaction with Carboxylic Acids: It forms mixed anhydrides when reacted with carboxylic acids.
Common reagents used in these reactions include bases like pyridine to absorb the HCl produced during the reaction . The major products formed depend on the specific reactants used, such as carbamates from amines and carbonate esters from alcohols .
Scientific Research Applications
3,4-Dimethylcyclohexyl chloroformate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (-OCOCl) is highly reactive and can be attacked by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively . The reaction typically proceeds via a substitution nucleophilic internal (SNi) mechanism .
Comparison with Similar Compounds
3,4-Dimethylcyclohexyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate . While all these compounds share the chloroformate functional group, they differ in their alkyl or aryl substituents. The presence of the 3,4-dimethylcyclohexyl group in this compound imparts unique steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .
Similar compounds include:
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
These compounds are also used as reagents in organic synthesis and have applications in various fields .
Properties
Molecular Formula |
C9H15ClO2 |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(3,4-dimethylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c1-6-3-4-8(5-7(6)2)12-9(10)11/h6-8H,3-5H2,1-2H3 |
InChI Key |
FRTXPIBAOLUKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)Cl |
Origin of Product |
United States |
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